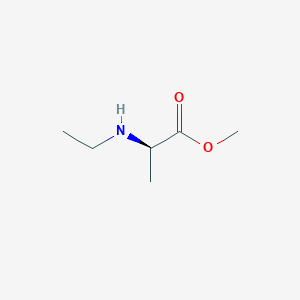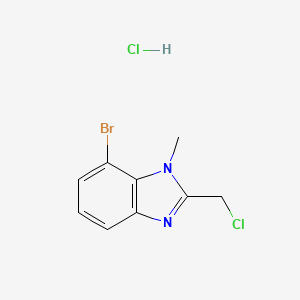
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of (4,4-difluorocyclohex-1-en-1-yl)boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions are generally mild, and the process is straightforward, making it accessible for laboratory-scale synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically uses palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under mild conditions .
Major Products
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (1,1-difluorocyclohex-4-yl)methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate is unique due to its specific structural features, which include the difluorocyclohexenyl group. This structural motif imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H7BF5K |
|---|---|
Peso molecular |
224.02 g/mol |
Nombre IUPAC |
potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1 |
Clave InChI |
GMEQSFVPUCPENT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)

![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

